2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide
Descripción
This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a thioether linkage (S-CH2) and an N-(o-tolyl)acetamide moiety. The thioether group enhances metabolic stability compared to oxygen analogs, while the o-tolyl substituent introduces steric and electronic effects that may influence binding affinity and solubility . Synthetically, it is derived from alkylation of a pyrazolo-pyrimidinone precursor with 2-chloro-N-(o-tolyl)acetamide under basic conditions, a method analogous to those reported for related thiopyrimidine derivatives .
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-7-5-6-10-16(13)22-17(26)12-28-20-23-18-15(19(27)24-20)11-21-25(18)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMYAZEMHHGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. The process may include:
Condensation Reaction: : Reacting phenylhydrazine with a suitable β-diketone to form the pyrazolo[3,4-d]pyrimidin-4-one scaffold.
Thiolation: : Introducing the thiol group at the appropriate position on the pyrazolo[3,4-d]pyrimidin-4-one core.
Acetylation: : Attaching the acetyl group to the thiolated compound.
Amination: : Finally, introducing the o-tolylamine group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale synthesis. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiol group to a sulfonic acid or sulfoxide.
Reduction: : Reduction of the oxo group to a hydroxyl group.
Substitution: : Replacement of the thiol group with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like alkyl halides or electrophiles like acyl chlorides.
Major Products Formed
Oxidation: : Formation of sulfonic acids or sulfoxides.
Reduction: : Production of hydroxyl derivatives.
Substitution: : Generation of various substituted pyrazolo[3,4-d]pyrimidines.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant antimicrobial activities. For example, derivatives similar to 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide have shown effectiveness against various bacterial strains.
Case studies have demonstrated that structurally related compounds possess IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM, suggesting potential efficacy for the compound in treating tuberculosis .
Anticancer Potential
The anticancer properties of this compound are notable as well. Research has shown that modifications in the pyrazolo[3,4-d]pyrimidine structure can enhance selectivity and potency against various cancer cell lines. For instance, docking studies indicate that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Mechanism of Action:
The proposed mechanism involves inhibition of key enzymes or pathways related to cell division and metabolism in cancer cells. The presence of sulfur in the structure may enhance binding affinity to target proteins .
Case Studies
- Antitubercular Activity Study : A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound .
- Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Mecanismo De Acción
The mechanism by which 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Table 2: Comparison with Non-Pyrimidinone Derivatives
Analysis :
The target compound lacks complex substituents (e.g., trifluoromethyl, morpholine) found in patent derivatives, which are critical for optimizing drug-like properties such as membrane permeability and metabolic stability . Its simpler structure may offer advantages in scalability but could limit potency compared to advanced candidates.
Research Findings and Gaps
- Optimization Opportunities: Introduction of electron-withdrawing groups (e.g., cyano, trifluoromethyl) could improve target affinity, as demonstrated in patent derivatives .
Actividad Biológica
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 391.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core with a thiol group and an o-tolyl acetamide substituent.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 847773-16-4 |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that a related pyrazolo compound exhibited an IC50 value of 49.85 µM against certain cancer cell lines, indicating moderate potency in inhibiting tumor growth . Additionally, modifications to the core structure have led to enhanced selectivity and potency against cancer targets, such as Aurora-A kinase .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In a recent review of pyrazole derivatives, several compounds demonstrated effective inhibition of cyclooxygenase (COX-II), a key enzyme in the inflammatory pathway. For example, one derivative exhibited an IC50 of 0.011 µM against COX-II, significantly outperforming traditional anti-inflammatory drugs like Rofecoxib .
The biological activity of this compound likely involves multiple pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it can lead to reduced tumor growth.
- COX-II Inhibition : The anti-inflammatory effects are primarily attributed to the inhibition of COX-II, reducing prostaglandin synthesis.
Study on Anticancer Activity
In a study by Xia et al., various pyrazole derivatives were screened for their antitumor activity against A549 lung cancer cells. The results indicated that certain modifications led to significant growth inhibition with IC50 values ranging from 0.30 nM to 49.85 µM depending on the specific structure . This highlights the importance of structural variations in enhancing biological potency.
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole-linked compounds showed that specific derivatives could effectively reduce inflammation markers in vivo while exhibiting minimal ulcerogenic effects . This suggests a favorable therapeutic profile for potential clinical applications.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what critical reaction conditions influence yield and purity?
The synthesis involves multi-step routes, including cyclization of pyrazolo[3,4-d]pyrimidine precursors, thioether formation, and acylation. Key steps include reacting 4-chlorophenyl derivatives with thioacetamide, followed by N-acylation to introduce the o-tolylacetamide group. Critical conditions include temperature control (e.g., 60–80°C for cyclization), solvent selection (DMF or dichloromethane), and catalysts like triethylamine to optimize yields (75–85%) and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazolo-pyrimidine core and thioether linkage. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water mobile phase) ensures purity (>95%). X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Q. What in vitro assays are recommended for initial evaluation of its anticancer potential?
Use kinase inhibition assays (e.g., EGFR or VEGFR2) to assess enzymatic IC₅₀ values. Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., MCF-7 or A549) at concentrations of 1–50 μM over 48–72 hours provide preliminary cytotoxicity data. Apoptosis markers (caspase-3/7 activation) confirm mechanistic activity .
Q. What are the primary functional groups contributing to its pharmacological interactions?
The pyrazolo[3,4-d]pyrimidin-4-one core enables hydrogen bonding with kinase ATP pockets. The thioether bridge enhances metabolic stability, while the o-tolylacetamide group contributes to hydrophobic interactions with target proteins .
Q. How does the o-tolyl group affect solubility and bioavailability?
The ortho-methyl substitution on the phenyl ring reduces aqueous solubility due to increased hydrophobicity but improves membrane permeability (logP ~2.8). Formulation strategies, such as co-solvents (DMSO/PEG 400), enhance in vitro bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell-line-specific expression of targets. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and cross-reference with structurally similar analogs (e.g., 1-(2-methoxyphenyl) derivatives) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize the pharmacokinetic profile while maintaining bioactivity?
Introduce hydrophilic substituents (e.g., hydroxyl or methoxy groups) on the phenyl ring to improve solubility. Prodrug approaches (e.g., esterification of the acetamide) enhance oral absorption. Pharmacokinetic studies in rodent models (IV/PO dosing) guide lead optimization .
Q. How do modifications to the pyrazolo[3,4-d]pyrimidine core influence target selectivity?
Substituting the 1-phenyl group with electron-withdrawing groups (e.g., Cl or CF₃) increases kinase selectivity by altering steric hindrance. Computational docking (AutoDock Vina) predicts binding modes, while in vitro profiling against kinase panels (e.g., Eurofins KinaseProfiler) validates off-target effects .
Q. What computational approaches predict binding modes with kinase targets?
Molecular dynamics simulations (GROMACS) and free-energy perturbation (FEP) calculations quantify binding affinities. Docking studies (PDB ID: 1M17 for EGFR) identify key interactions, such as hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
Q. What experimental evidence supports the proposed anti-inflammatory mechanism?
In vitro COX-2 inhibition assays (IC₅₀ ~0.8 μM) and TNF-α suppression in LPS-stimulated macrophages (ELISA, 50% reduction at 10 μM) validate activity. In vivo carrageenan-induced paw edema models in rats show dose-dependent inflammation reduction (30–60% at 10 mg/kg) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using standardized protocols (e.g., NIH/NCATS assay guidelines) .
- SAR Development : Compare IC₅₀ values of analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) to map pharmacophore requirements .
- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent polarity) for scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
